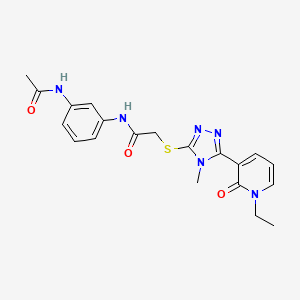

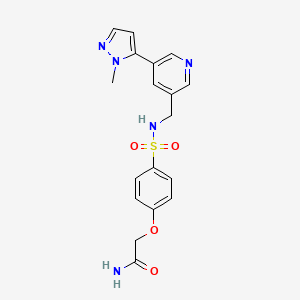

![molecular formula C17H21N3O4 B2685799 N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-73-1](/img/structure/B2685799.png)

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Übersicht

Beschreibung

This compound is a complex organic molecule that likely contains a pyrido[3,2,1-ij]quinoline core structure . This core is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The pyrido[3,2,1-ij]quinoline core suggests a fused ring system containing nitrogen . The hydroxypropyl and oxalamide groups are likely attached to this core .Wissenschaftliche Forschungsanwendungen

Fluorescence and Colorimetric Sensing

A multifunctional fluorescent and colorimetric receptor 1, related to the structure of interest, has been developed for the detection of Al³⁺ and CN⁻ in aqueous solution. It exhibits an excellent selective fluorescence response towards Al³⁺, with sensitivity far below WHO guidelines for drinking water, and a highly selective colorimetric response to CN⁻, changing color from colorless to yellow immediately without interference from other anions. This receptor also demonstrated excellent detection ability in a wide pH range and in living cells, highlighting its potential for bioimaging applications (Lee et al., 2014).

Antimicrobial Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial activities. They showed significant inhibition of bacterial and fungal growth, indicating potential applications in the development of new antimicrobial agents (Ahmed et al., 2006).

Antioxidant Applications in Lubricating Grease

Derivatives of quinolinone, akin to the compound , have been synthesized and their antioxidant efficiency in lubricating greases was investigated. These studies reveal that such compounds can significantly reduce the total acid number and oxygen pressure drop in lubricating greases, showcasing their utility as antioxidants in industrial applications (Hussein et al., 2016).

Anticoagulant Activity

Research into quinoline derivatives has led to the identification of compounds with inhibitory activity against blood coagulation factors Xa and XIa. Some members of this chemical class were found to exhibit relatively high inhibitory activity, suggesting potential applications in the development of new anticoagulant drugs (Potapov et al., 2021).

Synthesis and Reactivity

Various synthetic pathways have been explored for creating derivatives of quinoline, offering insights into their chemical reactivity and potential for further functionalization. These studies contribute to the broader understanding of quinoline chemistry and its applications in drug development and other areas of chemical research (Avula et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-8-2-6-18-16(23)17(24)19-13-9-11-3-1-7-20-14(22)5-4-12(10-13)15(11)20/h9-10,21H,1-8H2,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYKRKIBAOOPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCO)CCC(=O)N3C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333506 | |

| Record name | N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898427-73-1 | |

| Record name | N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

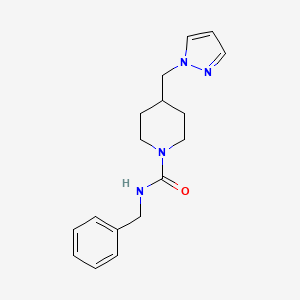

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

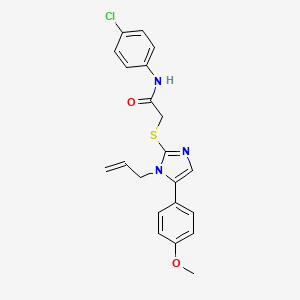

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

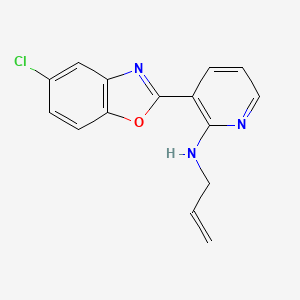

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)

![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)

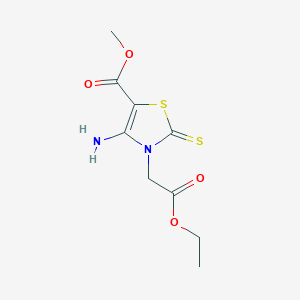

![2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2685739.png)